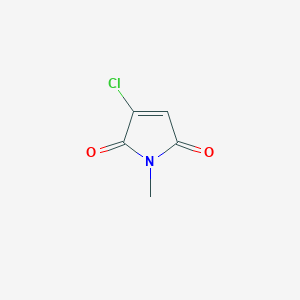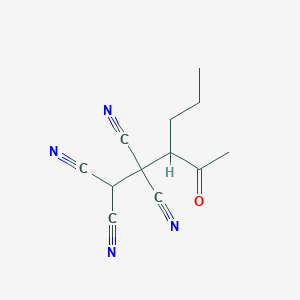
3-Acetylhexane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylhexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H12N4O. It consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes multiple cyano groups and an acetyl group attached to a hexane backbone.
准备方法
The synthesis of 3-Acetylhexane-1,1,2,2-tetracarbonitrile can be achieved through various methods. One common approach involves the reaction of tetracyanoethylene with ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is widely used due to its general applicability and the ability to obtain high yields. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles and ensures high conversion rates .
化学反应分析
3-Acetylhexane-1,1,2,2-tetracarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution and cycloaddition reactions. Common reagents used in these reactions include amines, alcohols, and thiols . The major products formed from these reactions are often heterocyclic compounds with complex structures . For example, the reaction with hydrazones of α,β-unsaturated aldehydes can lead to the formation of cyclobutane-1,1,2,2-tetracarbonitriles .
科学研究应用
3-Acetylhexane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research. In organic synthesis, it serves as a versatile building block for the creation of various heterocyclic compounds . Its unique structure makes it valuable in the development of materials with specific properties, such as fluorescence .
作用机制
The mechanism of action of 3-Acetylhexane-1,1,2,2-tetracarbonitrile is associated with its ability to undergo nucleophilic substitution reactions. This allows it to interact with nucleophilic regions of biological molecules, such as DNA . The compound’s multiple cyano groups enhance its reactivity, making it an effective agent for alkylation of nucleophilic sites .
相似化合物的比较
3-Acetylhexane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitrile compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles and cyclobutane-1,1,2,2-tetracarbonitriles . These compounds share similar structural features, including multiple cyano groups, but differ in their specific functional groups and reactivity. The presence of an acetyl group in this compound distinguishes it from other tetracarbonitriles and contributes to its unique chemical properties .
属性
CAS 编号 |
90138-09-3 |
|---|---|
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC 名称 |
3-acetylhexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-3-4-11(9(2)17)12(7-15,8-16)10(5-13)6-14/h10-11H,3-4H2,1-2H3 |
InChI 键 |
ZEWHDCZQCZUTPN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
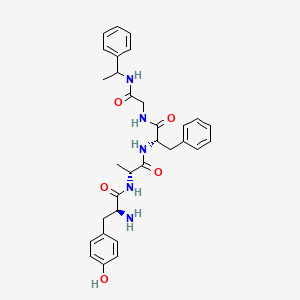
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
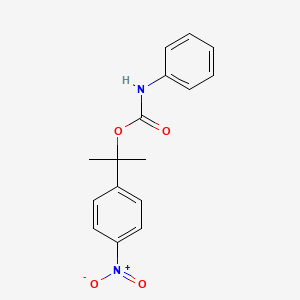
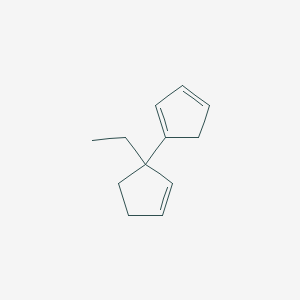

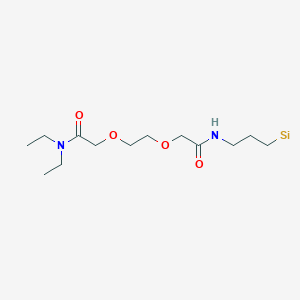
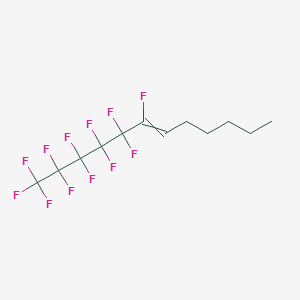
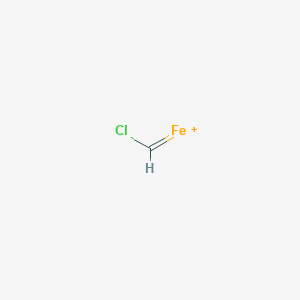
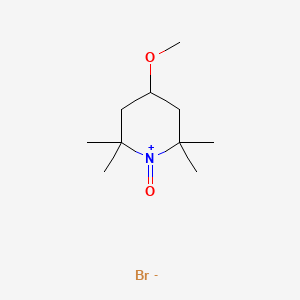
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
